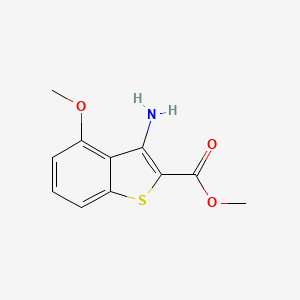
N-(1-苯基乙烯基)乙酰胺
描述
N-(1-Phenyl-vinyl)-acetamide, also known as N-PVA, is a synthetic compound that has been used in a variety of scientific research applications. It is an amide derivative of phenylvinyl acetate, a compound that has been used as an intermediate in the synthesis of various pharmaceuticals. N-PVA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
- N-(1-苯基乙烯基)乙酰胺在催化反应中用作底物。 例如,已经探索了钴催化的烯酰胺不对称氢化,使得能够以高对映选择性合成手性化合物 。该应用在制药和精细化学合成中特别相关。
- N-(1-苯基乙烯基)乙酰胺已使用 Amber、GROMACS、Avogadro 和 VMD 等程序在计算上进行了研究。 这些模拟提供了对其构象偏好、稳定性和与其他分子相互作用的见解 。这些计算研究有助于理解其在分子水平上的行为。
催化和不对称氢化
计算化学和分子模拟
属性
IUPAC Name |
N-(1-phenylethenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRNQIKIVWWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437881 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57957-24-1 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(1-Phenylvinyl)acetamide a challenging substrate in asymmetric hydrogenation reactions?
A1: N-(1-Phenylvinyl)acetamide possesses a less activated double bond compared to substrates like α-(acylamino)acrylates or itaconic acid derivatives. This makes achieving high enantioselectivity in asymmetric hydrogenation reactions more difficult. []
Q2: How do "PhthalaPhos" ligands improve the enantioselectivity of rhodium-catalyzed hydrogenation of N-(1-Phenylvinyl)acetamide?
A2: PhthalaPhos ligands are binol-derived chiral monophosphites containing a phthalic acid diamide group. These ligands, when complexed with rhodium, exhibit improved enantioselectivity compared to their monodentate counterparts. This enhancement is attributed to hydrogen-bonding interactions between the diamide group of the ligand and the substrate, effectively orienting the substrate for more selective hydrogen addition. []
Q3: Can chiral olefins be used as steering ligands in asymmetric hydrogenations of N-(1-Phenylvinyl)acetamide?
A3: Yes, research has shown that iridium(I) complexes containing chiral (10-menthyloxy-5H-dibenzo[a,d]cyclohepten-5-yl)diphenylphosphane ligands, where the chirality originates from the olefinic menthyloxy substituent, can achieve moderate enantioselectivity (up to 60% ee) in the hydrogenation of N-(1-Phenylvinyl)acetamide. This represents a novel approach to using chiral olefins as steering ligands in such reactions. []
Q4: What is the influence of the substituent on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand on its performance in rhodium-catalyzed asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A4: While the provided research [] doesn't explicitly investigate the effect of different substituents on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand for the hydrogenation of N-(1-Phenylvinyl)acetamide, it showcases the potential of these ligands in asymmetric catalysis. Further research exploring variations in the phosphorus substituent could provide valuable insights into its impact on enantioselectivity and catalytic activity.
Q5: Does the size of the R-oxy group on POP ligands affect their performance in the asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A5: Yes, studies [] have demonstrated that both the enantioselectivity and catalytic activity of chiral cationic rhodium complexes with POP ligands are significantly affected by the size of the R-oxy group (methoxy or triphenylmethoxy). Larger R-oxy groups generally lead to higher enantioselectivity but also slower reaction rates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



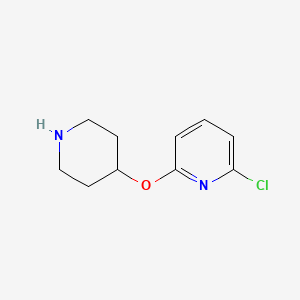

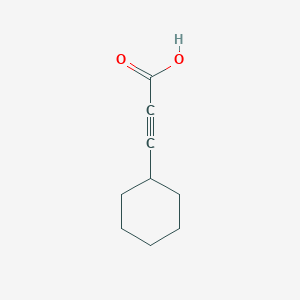

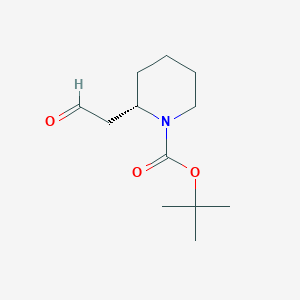

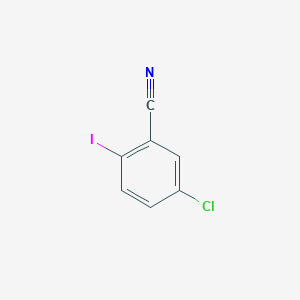

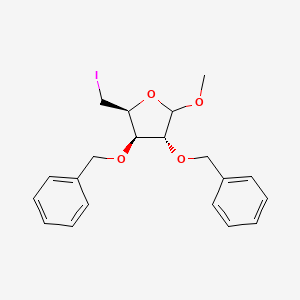

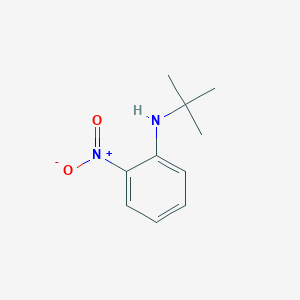
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)
